molecular formula C17H20ClN3O3S2 B2845260 4-chloro-N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide CAS No. 922020-89-1

4-chloro-N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide

Cat. No.: B2845260
CAS No.: 922020-89-1
M. Wt: 413.94
InChI Key: LWMNWOUOYFPYTA-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core linked to a thiazole ring via an amino group. The thiazole moiety is further substituted with a 2-oxoethyl chain bearing a 4-methylpiperidin-1-yl group.

Properties

IUPAC Name

4-chloro-N-[4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S2/c1-12-6-8-21(9-7-12)16(22)10-14-11-25-17(19-14)20-26(23,24)15-4-2-13(18)3-5-15/h2-5,11-12H,6-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMNWOUOYFPYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a chloro group, a benzenesulfonamide moiety, and a thiazole ring, which contribute to its pharmacological properties. The presence of the piperidine derivative enhances its therapeutic potential, making it a candidate for further research and development.

Chemical Structure

The molecular formula of the compound is C15H19ClN2O2SC_{15}H_{19}ClN_{2}O_{2}S, with a molecular weight of approximately 334.84 g/mol. The structural characteristics include:

  • Chloro Group : Increases lipophilicity and may enhance binding to biological targets.
  • Thiazole Ring : Known for various biological activities, including antimicrobial and anticancer properties.
  • Piperidine Derivative : Enhances the pharmacokinetic profile and may improve selectivity towards specific biological targets.

1. Inhibition of Carbonic Anhydrase

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on carbonic anhydrase enzymes, particularly carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis. The reported IC50 values for related compounds range from 10.93 to 25.06 nM, highlighting their potential as therapeutic agents in cancer treatment .

2. Anticancer Activity

The compound's structural features suggest it may serve as a lead compound for drug development targeting cancer cells. Studies have shown that benzenesulfonamides can selectively inhibit cancer cell proliferation by interfering with metabolic pathways essential for tumor growth .

3. Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound may also possess antimicrobial activities. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating the potential for broader applications in infectious disease treatment .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound may enhance its selectivity and potency compared to other benzenesulfonamides. The thiazole and piperidine components are critical for establishing interactions with target proteins, such as carbonic anhydrase IX .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
4-Chloro-N-(4-chlorophenyl)-2-methyl-benzenesulfonamideChloro and sulfonamide groupsInhibitory effects on cancer cell lines
N-benzyl-4-fluoro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamideSimilar piperidine structure; fluorine substitutionPotential anti-cancer activity
4-Chloro-N-(4-methylphenyl)-benzene-sulfonamideSimple sulfonamide structureModerate antibacterial properties

Case Studies

Several studies have focused on the biological activity of similar compounds:

  • Antitumor Efficacy : A study demonstrated that pyrazole derivatives exhibit significant anticancer activity by inhibiting key enzymes involved in tumor progression. The findings suggest that modifications to the piperidine structure can enhance efficacy against specific cancer types .
  • Synergistic Effects : Research has shown that combining benzenesulfonamide derivatives with established chemotherapeutics like doxorubicin can lead to synergistic effects, improving treatment outcomes in resistant cancer cell lines .
  • Molecular Docking Studies : Interaction studies employing molecular docking techniques reveal that this compound binds effectively to CA IX, suggesting a mechanism through which it exerts its biological effects .

Scientific Research Applications

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial and fungal strains. The sulfonamide group is particularly known for its antibacterial activity, which can be attributed to its ability to inhibit bacterial folate synthesis.

Anticancer Potential

Research into the anticancer properties of thiazole-containing compounds has revealed promising results. The thiazole moiety is known to interact with biological targets involved in cancer progression. In vitro studies have indicated that compounds similar to 4-chloro-N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

Neurological Applications

The presence of the 4-methylpiperidine group points towards possible neurological applications. Compounds with piperidine structures have been studied for their effects on neurotransmitter systems, which may lead to developments in treatments for neurological disorders such as depression and anxiety.

Antiviral Activity

Emerging studies indicate that thiazole derivatives may possess antiviral properties, particularly against viral infections where traditional antiviral drugs are ineffective. The mechanism often involves the inhibition of viral replication processes.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those structurally related to our compound. Results showed significant inhibition of growth against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Case Study 2: Anticancer Mechanisms

In a series of experiments conducted on human cancer cell lines, compounds similar to this compound were found to inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. This suggests potential for development as a chemotherapeutic agent.

Comparative Analysis Table

Property/Activity4-Chloro CompoundSimilar CompoundsReference Studies
Antimicrobial ActivityModerateHigh
Anticancer EfficacySignificantVariable
Neurological EffectsPotentialEstablished
Antiviral ActivityEmergingLimited

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 4-methylpiperidin-2-oxoethyl group introduces steric bulk and moderate lipophilicity compared to piperazine () or phthalazine () derivatives.
  • Synthesis yields for analogs range widely (70–93%), influenced by substituent complexity. Piperidine-based synthesis may require tailored purification steps .
  • Melting points of thiazole-sulfonamides (142–300°C) suggest high crystallinity, likely due to hydrogen bonding from sulfonamide and heterocyclic groups .

Physicochemical Properties

  • Solubility : Sulfonamide-thiazole compounds generally exhibit moderate aqueous solubility, but chloro substituents (e.g., 4-chloro in the target) can reduce it .
  • Thermal Stability : High melting points (e.g., 280°C for ’s compound 5) correlate with rigid aromatic systems, while flexible alkyl chains (e.g., 2-oxoethyl) may lower thermal stability .

Molecular Characterization

  • NMR and MS : Analogs (e.g., ) are characterized via $ ^1H $-NMR (δ 7–8 ppm for aromatic protons), $ ^{13}C $-NMR (170–180 ppm for carbonyls), and ESI-MS for molecular ion confirmation. The target compound would require similar validation .

Divergences and Challenges

  • Synthetic Complexity : Introducing the 4-methylpiperidin group may necessitate multi-step reactions compared to simpler piperazine derivatives ().
  • Biological Specificity : Substituent variations (e.g., 4-chloro vs. 4-methoxy in ) can drastically alter target selectivity, necessitating structure-activity relationship studies.

Q & A

Q. What are the common synthetic routes for 4-chloro-N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide, and what intermediates are critical in its multi-step synthesis?

The synthesis typically involves sequential condensation and coupling reactions. Key steps include:

  • Amide Coupling : Reaction of 4-chlorobenzenesulfonyl chloride with a thiazole-ethylamine intermediate.
  • Piperidine Incorporation : Introduction of the 4-methylpiperidin-1-yl moiety via nucleophilic substitution or reductive amination.
    Critical intermediates include the thiazole-ethylamine derivative and the sulfonamide-activated precursor. Reaction progress is monitored via TLC and NMR spectroscopy to confirm intermediate formation .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the sulfonamide group (δ ~3.2 ppm for SO2_2NH), thiazole ring (δ ~7.5–8.5 ppm), and piperidine moiety (δ ~1.2–2.8 ppm) .
  • HPLC-MS : Quantifies purity (>95%) and identifies byproducts.
  • Elemental Analysis : Validates molecular formula (e.g., C, H, N, S content) .

Q. What solvent systems and reaction conditions optimize yield during synthesis?

  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates. Ethanol/water mixtures are used for recrystallization .
  • Temperature : Reactions often proceed at 60–80°C for amide bond formation, with cooling for cyclization steps .

Advanced Research Questions

Q. How does the electronic configuration of the thiazole ring influence the compound’s reactivity in nucleophilic substitution reactions?

The thiazole’s electron-deficient aromatic system directs nucleophilic attack to the 2-position. Computational studies (e.g., DFT) reveal that the sulfonamide group withdraws electron density, increasing the electrophilicity of adjacent carbons. This is critical for designing derivatives via functionalization .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Pharmacokinetic Profiling : Assess bioavailability and metabolic stability (e.g., cytochrome P450 assays).
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .
  • Dose-Response Optimization : Adjust dosing regimens to account for tissue penetration limitations observed in vivo .

Q. How can computational modeling predict binding affinities to molecular targets like carbonic anhydrase or kinase enzymes?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions between the sulfonamide group and enzyme active sites (e.g., Zn2+^{2+} in carbonic anhydrase).
  • MD Simulations : Reveal stability of ligand-protein complexes over time, identifying key residues (e.g., Thr199 in carbonic anhydrase) for mutagenesis studies .

Q. What experimental approaches validate the compound’s mechanism of action in anticancer assays?

  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify cell death pathways.
  • Kinase Inhibition Profiling : Use selectivity panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • Transcriptomic Analysis : RNA-seq to map gene expression changes linked to thiazole-sulfonamide bioactivity .

Methodological Considerations

Q. How to address low yields in the final coupling step of the synthesis?

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura couplings.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yields for thermally sensitive intermediates .

Q. What protocols ensure reproducibility in biological activity assays?

  • Standardized Cell Lines : Use authenticated lines (e.g., ATCC) with consistent passage numbers.
  • Control Compounds : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase assays) .

Q. How to design SAR studies for derivatives targeting enhanced solubility?

  • Functional Group Modifications : Introduce hydrophilic groups (e.g., -OH, -NH2_2) at the piperidine or benzene ring.
  • LogP Analysis : Measure partition coefficients to balance lipophilicity and aqueous solubility .

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